What is N,N-Didesethyl Sunitinib Hydrochloride?
What is N,N-Didesethyl Sunitinib Hydrochloride?
An In-depth Technical Guide to N,N-Didesethyl Sunitinib Hydrochloride and the Critical Role of N-Desethyl Metabolites in Sunitinib Therapy
Foreword
This guide delves into the chemical identity, metabolic generation, and analytical quantification of Sunitinib metabolites. We begin by addressing the specific entity of N,N-Didesethyl Sunitinib Hydrochloride, a lesser-known derivative, before focusing on the pharmacologically critical and extensively studied primary active metabolite, N-Desethyl Sunitinib (SU12662). For drug development professionals and clinical researchers, understanding the metabolic fate of Sunitinib is paramount, as the parent drug and its primary metabolite collectively constitute the total active moiety responsible for both therapeutic efficacy and potential toxicity. This document provides the foundational science and practical methodologies essential for navigating this complex pharmacological landscape.
Introduction: Defining the Metabolites of Sunitinib
Sunitinib, an oral multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action involves inhibiting critical receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby impeding tumor angiogenesis and proliferation.[2] Upon administration, Sunitinib undergoes significant metabolism, leading to the formation of various derivatives.
N,N-Didesethyl Sunitinib Hydrochloride: An Overview
N,N-Didesethyl Sunitinib is a compound resulting from the removal of both ethyl groups from the N,N-diethylaminoethyl side chain of the parent Sunitinib molecule. The hydrochloride salt form is denoted as N,N-Didesethyl Sunitinib Hydrochloride.[3] While identified as a Sunitinib impurity and potential further metabolite, it is not the principal active metabolite and is far less characterized in scientific literature compared to its mono-desethyl counterpart.[3][4] Its contribution to the overall pharmacological profile of Sunitinib therapy is considered minor or is yet to be fully elucidated.
N-Desethyl Sunitinib (SU12662): The Principal Active Metabolite
In stark contrast, N-Desethyl Sunitinib (also known as SU12662) is the primary and pharmacologically active metabolite of Sunitinib.[1][5] It is formed by the removal of a single ethyl group and exhibits a potency and inhibitory profile comparable to the parent drug.[2][6] Consequently, the combined plasma concentration of Sunitinib and N-Desethyl Sunitinib is regarded as the total active drug exposure and is the focus of therapeutic drug monitoring (TDM) to optimize clinical outcomes.[1][2][7] This guide will, therefore, concentrate on the properties, clinical significance, and analysis of N-Desethyl Sunitinib as it represents the core area of interest for researchers in this field.
The Metabolic Pathway of Sunitinib
The biotransformation of Sunitinib is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway is mediated by the cytochrome P450 system, specifically the CYP3A4 isoenzyme.[2][5][6]
Causality of Metabolism: The N-dealkylation reaction catalyzed by CYP3A4 is a common metabolic route for drugs containing tertiary amine functionalities, such as the diethylamino group in Sunitinib. This enzymatic process sequentially removes the ethyl groups. The initial N-de-ethylation results in the formation of the active N-Desethyl Sunitinib. It is plausible that a subsequent, similar enzymatic action on N-Desethyl Sunitinib leads to the formation of N,N-Didesethyl Sunitinib, which is then likely further metabolized into inactive compounds.[2] The longer half-life of N-Desethyl Sunitinib compared to the parent drug underscores its importance in maintaining sustained therapeutic activity.[2]
Physicochemical and Pharmacological Properties
A clear understanding of the chemical properties and biological activity of Sunitinib and its key metabolite is essential for research and development.
Chemical Properties
The table below summarizes the key chemical identifiers for Sunitinib and its desethyl derivatives.
| Property | Sunitinib (Free Base) | N-Desethyl Sunitinib (SU12662) | N,N-Didesethyl Sunitinib HCl |
| Molecular Formula | C₂₂H₂₇FN₄O₂ | C₂₀H₂₃FN₄O₂ | C₁₈H₁₉FN₄O₂ : HCl |
| Molecular Weight | 398.5 g/mol | 370.4 g/mol [8] | 342.3 : 36.5 g/mol [3] |
| CAS Number | 557795-19-4[3] | 356068-97-8[8] | 1217216-61-9[3] |
| Synonyms | Sutent, SU11248 | SU12662, SU-11662[8][9] | Sunitinib Impurity |
Pharmacodynamics: A Shared Mechanism of Action
N-Desethyl Sunitinib (SU12662) is not merely a byproduct but an active contributor to Sunitinib's therapeutic effect. Both compounds are potent, ATP-competitive inhibitors of multiple RTKs.[9][10]
-
Potency: The inhibitory constants (Ki) for both Sunitinib and N-Desethyl Sunitinib are in the low nanomolar range, confirming that the metabolite retains the potent activity of the parent drug.[9][10] For instance, Sunitinib's Ki values for VEGFR-2 and PDGFRβ are 9 nM and 8 nM, respectively.[10] N-Desethyl Sunitinib exhibits a comparable biological activity and potency profile.[6]
This equipotency is the scientific rationale for considering the sum of the parent and metabolite concentrations (C_total = C_sunitinib + C_SU12662) as the effective therapeutic agent in pharmacokinetic/pharmacodynamic (PK/PD) modeling and clinical practice.[1][2]
Pharmacokinetics and Clinical Significance
The pharmacokinetic properties of N-Desethyl Sunitinib significantly influence the clinical management of patients.
-
Absorption & Distribution: After oral administration of Sunitinib, N-Desethyl Sunitinib is formed and circulates in the plasma. Both compounds are extensively bound to plasma proteins (~95% for Sunitinib, ~90% for N-Desethyl Sunitinib), meaning only a small fraction is unbound and pharmacologically active.[6]
-
Metabolism & Elimination: As noted, Sunitinib is metabolized by CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) can significantly alter the plasma concentrations of both Sunitinib and N-Desethyl Sunitinib, necessitating dose adjustments.[6][11]
-
Half-Life: N-Desethyl Sunitinib generally exhibits a longer elimination half-life than Sunitinib itself, contributing to sustained drug exposure over the dosing interval.[2]
Clinical Relevance & Therapeutic Drug Monitoring (TDM): The significant inter-individual variability in Sunitinib pharmacokinetics makes TDM a valuable tool for optimizing therapy.[5] Clinical studies have established a correlation between the total trough concentrations of Sunitinib and N-Desethyl Sunitinib and clinical outcomes. Lower trough levels of N-Desethyl Sunitinib, in particular, have been associated with poorer tumor response and a higher likelihood of treatment discontinuation due to disease progression.[1] Therefore, monitoring these levels allows for dose individualization to maximize efficacy while managing adverse events like thrombocytopenia and hand-foot syndrome.[5][7]
Analytical Methodologies for Quantification
Accurate and precise quantification of N-Desethyl Sunitinib alongside Sunitinib in biological matrices is crucial for both clinical TDM and research. The gold standard methodology is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][12]
Rationale for Method Selection:
-
LC-MS/MS: This technique is chosen for its superior selectivity and sensitivity. It can distinguish between the parent drug and its metabolites, even at the low ng/mL concentrations typically found in plasma. The use of Selective Reaction Monitoring (SRM) provides quantitative accuracy by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[6][12]
-
Sample Preparation: A robust extraction step is critical to remove proteins and other interfering substances from the plasma sample. Liquid-liquid extraction (LLE) or supported liquid extraction (SLE) are commonly employed to ensure a clean sample, improving the reliability and longevity of the analytical column and mass spectrometer.[6][12][13]
Self-Validating Protocol: Quantification in Human Plasma via LC-MS/MS
This protocol is a synthesized example based on established and validated methods.[6][12] A self-validating system requires the inclusion of calibration standards, quality control (QC) samples at multiple concentrations, and an internal standard (IS) to correct for variability during sample processing and injection.
Step-by-Step Methodology:
-
Preparation of Standards and QCs:
-
Prepare stock solutions of Sunitinib, N-Desethyl Sunitinib, and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) in an organic solvent like DMSO or methanol.
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of the analytes. Typical ranges are 0.2–200 ng/mL for N-Desethyl Sunitinib.[6][12]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of a plasma sample (unknown, calibrator, or QC), add the internal standard.
-
Add an extraction solvent, such as acetonitrile/n-butylchloride (1:4, v/v).[6][12]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column (e.g., Waters X-Terra® MS RP18).[6][12] The mobile phase is typically a mixture of acetonitrile and water with a formic acid modifier (e.g., 0.1%) to improve ionization. An isocratic flow at a rate of ~0.2 mL/min is often sufficient.[6][12]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use the Selective Reaction Monitoring (SRM) mode to detect the specific mass transitions for N-Desethyl Sunitinib and the internal standard.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. A quadratic regression with weighting (e.g., 1/x²) is often used for N-Desethyl Sunitinib.[6]
-
Quantify the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
The method is considered valid if the calculated concentrations of the QC samples are within ±15% of their nominal values (±20% for the lower limit of quantification) and the precision (%CV) is also within these limits.
-
Conclusion
While N,N-Didesethyl Sunitinib Hydrochloride exists as a known chemical entity related to Sunitinib, the focus of rigorous scientific and clinical investigation has rightly been on N-Desethyl Sunitinib (SU12662). This primary metabolite is a potent pharmacological agent that significantly contributes to the therapeutic and toxicological profile of Sunitinib treatment. Its comparable activity and longer half-life relative to the parent drug make its measurement essential for a complete understanding of drug exposure. For researchers and drug development professionals, the ability to accurately quantify both Sunitinib and N-Desethyl Sunitinib using validated analytical methods like LC-MS/MS is fundamental to advancing personalized medicine, optimizing dosing strategies, and ultimately improving patient outcomes in the targeted therapy of cancer.
References
-
Jemmali, M., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. National Institutes of Health. [Link]
-
Takahashi, M., et al. (2018). Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients. Cancer Chemotherapy and Pharmacology. [Link]
-
ResearchGate. (n.d.). Change in (a) plasma concentration of total (sunitinib + N-desethyl sunitinib)... [Image]. Retrieved from [Link]
-
PharmGKB. (n.d.). Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]
-
Monden, K., et al. (2020). Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment. Scientific Reports. [Link]
-
Ishikawa, T., et al. (2021). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Semantic Scholar. [Link]
-
Medscape. (n.d.). Sutent (sunitinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
PubMed. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Biomedical Chromatography. [Link]
-
SynZeal. (n.d.). Sunitinib N,N-Didesethyl Impurity. Retrieved from [Link]
-
PubChem. (n.d.). N-Desethyl Sunitinib. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Didesethyl Sunitinib Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. N-Nitroso N-Desethyl Sunitinib | SynZeal [synzeal.com]
- 4. N,N-Didesethyl Sunitinib Hydrochloride | C18H20ClFN4O2 | CID 46781265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Desethyl Sunitinib | C20H23FN4O2 | CID 10292573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
